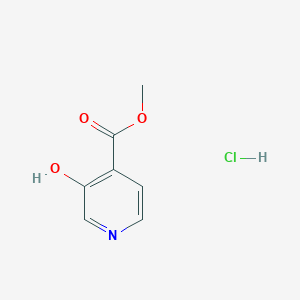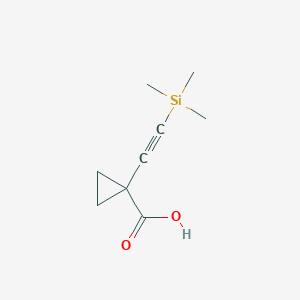
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
Descripción general
Descripción
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid is a chemical compound with the CAS Number: 1268810-07-6 . It has a molecular weight of 182.29 and its IUPAC name is 1-[(trimethylsilyl)ethynyl]cyclopropanecarboxylic acid . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O2Si/c1-12(2,3)7-6-9(4-5-9)8(10)11/h4-5H2,1-3H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Application 1: Chemosensors for Nitroaromatic Compounds
- Summary of the Application : The compound “1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid” has been used in the development of chemosensors for the detection of nitroaromatic compounds (NACs), which are often used in explosives . This is an important area of research for homeland security, demining, and ecological monitoring efforts worldwide .
- Methods of Application or Experimental Procedures : The compound was used as a dopant in a polystyrene matrix to create a fluorescent sensor material . Three prototypes of fluorescent materials for vapor sensing were prepared via electrospinning and drop-casting onto melamine formaldehyde foam .
- Results or Outcomes : The sensors based on this compound have high detection limits toward nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and up to ppb range in the vapor phase . All prototypes can be used as sensor materials exhibiting good sensitivity and selectivity for detecting nitro-containing explosives in the vapor phase for real-time application .
Application 2: Derivatization for Gas Chromatography and Mass Spectrometry
- Summary of the Application : The trimethylsilyl (TMS) group, which is part of the “1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid” molecule, is often used in the field of analytical chemistry for the derivatization of non-volatile compounds . This makes the compounds more amenable to analysis by gas chromatography or mass spectrometry .
- Methods of Application or Experimental Procedures : Chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .
- Results or Outcomes : The introduction of the trimethylsilyl group into a molecule tends to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Application 3: Synthesis of Tetrahedranes
- Summary of the Application : The trimethylsilyl group, which is part of the “1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid” molecule, is often used in the synthesis of tetrahedranes . Tetrahedranes are a class of compounds that are characterized by their tetrahedral shape .
- Methods of Application or Experimental Procedures : The trimethylsilyl group is used to stabilize the highly reactive tetrahedrane molecule . The large size and chemical inertness of the trimethylsilyl group allow it to envelop the tetrahedrane molecule, preventing it from undergoing unwanted reactions .
- Results or Outcomes : The use of the trimethylsilyl group in the synthesis of tetrahedranes has allowed chemists to isolate and study these fascinating molecules .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-(2-trimethylsilylethynyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-12(2,3)7-6-9(4-5-9)8(10)11/h4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGALDCSOVHAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



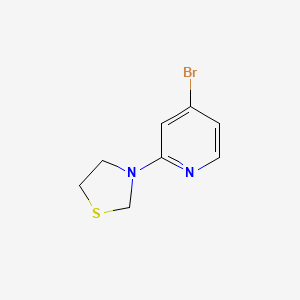
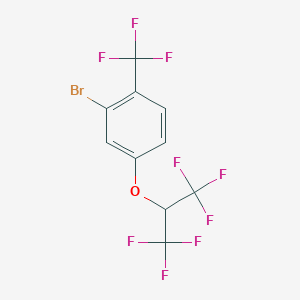
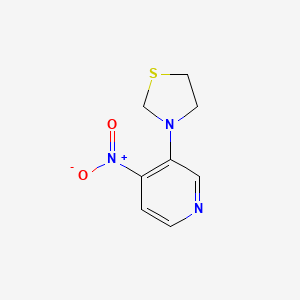
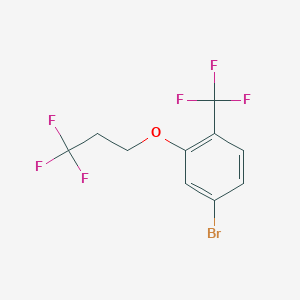

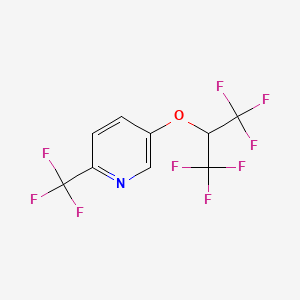
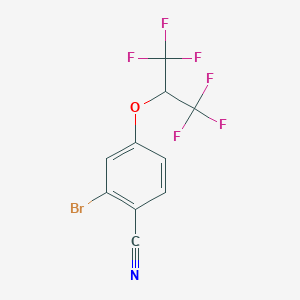
![2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)](/img/structure/B1447002.png)
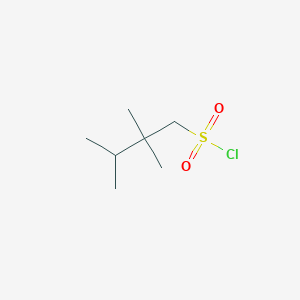
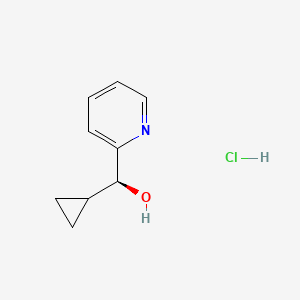
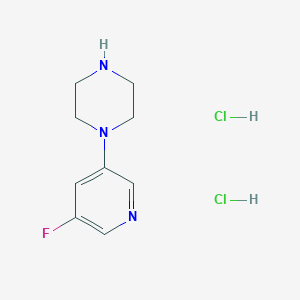
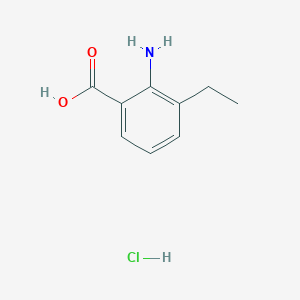
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)
